molecular formula C17H12BrNO2 B13943546 N-(4-bromophenyl)-3-hydroxy-2-naphthamide CAS No. 50729-40-3

N-(4-bromophenyl)-3-hydroxy-2-naphthamide

Cat. No.: B13943546
CAS No.: 50729-40-3
M. Wt: 342.2 g/mol
InChI Key: HBCJKVALTGCACO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-hydroxy-2-naphthamide is an organic compound that belongs to the class of naphthamides This compound is characterized by the presence of a bromophenyl group attached to the nitrogen atom and a hydroxyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-hydroxy-2-naphthamide typically involves the condensation of 4-bromoaniline with 3-hydroxy-2-naphthoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-hydroxy-2-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromophenyl)-3-hydroxy-2-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-hydroxy-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, it may interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-3-hydroxy-2-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological propertiesCompared to similar compounds, it may exhibit enhanced antimicrobial and anticancer activities, making it a valuable compound for further research and development .

Properties

CAS No.

50729-40-3

Molecular Formula

C17H12BrNO2

Molecular Weight

342.2 g/mol

IUPAC Name

N-(4-bromophenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C17H12BrNO2/c18-13-5-7-14(8-6-13)19-17(21)15-9-11-3-1-2-4-12(11)10-16(15)20/h1-10,20H,(H,19,21)

InChI Key

HBCJKVALTGCACO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)Br)O

Origin of Product

United States

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